METHYL 4-METHYL-2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]PENTANOATE
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Overview
Description
METHYL 4-METHYL-2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]PENTANOATE is a complex organic compound with a unique structure that includes multiple functional groups such as imidazole, thioether, and ester. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-METHYL-2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]PENTANOATE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the thioether and ester groups. Common reagents used in these reactions include methyl iodide, sodium hydride, and various solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-METHYL-2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]PENTANOATE undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while reduction of the ester group produces alcohols.
Scientific Research Applications
METHYL 4-METHYL-2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]PENTANOATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-METHYL-2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]PENTANOATE involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, affecting enzymatic activities and cellular processes. The thioether group can undergo redox reactions, influencing cellular redox states and signaling pathways. These interactions contribute to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-METHYL-2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]BUTANOATE: Similar structure but with a shorter carbon chain.
METHYL 4-METHYL-2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]HEXANOATE: Similar structure but with a longer carbon chain.
Uniqueness
METHYL 4-METHYL-2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]PENTANOATE is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-methyl-2-[[2-[[5-methyl-4-(2-methylsulfanylethyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3S2/c1-10(2)8-13(15(21)22-4)18-14(20)9-24-16-17-11(3)12(19-16)6-7-23-5/h10,13H,6-9H2,1-5H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPZVOSBFBXBCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC(CC(C)C)C(=O)OC)CCSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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